molecular formula C22H23NO4 B11393646 6-ethyl-3-(2-methoxybenzyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

6-ethyl-3-(2-methoxybenzyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B11393646
M. Wt: 365.4 g/mol
InChI Key: XQPLTWHGJOZJJA-UHFFFAOYSA-N
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Description

6-ethyl-3-(2-methoxybenzyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a complex organic compound that belongs to the class of chromeno[6,7-e][1,3]oxazin derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-3-(2-methoxybenzyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chromene derivative. This intermediate is then subjected to cyclization with an appropriate amine to yield the desired oxazinone structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-3-(2-methoxybenzyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

6-ethyl-3-(2-methoxybenzyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethyl-3-(2-methoxybenzyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Chromeno[6,7-e][1,3]oxazin Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Quinoline Derivatives: Known for their medicinal properties, these compounds have structural similarities with chromeno[6,7-e][1,3]oxazin derivatives.

Uniqueness

6-ethyl-3-(2-methoxybenzyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

6-ethyl-3-[(2-methoxyphenyl)methyl]-10-methyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C22H23NO4/c1-4-15-10-20(24)27-22-14(2)21-17(9-18(15)22)12-23(13-26-21)11-16-7-5-6-8-19(16)25-3/h5-10H,4,11-13H2,1-3H3

InChI Key

XQPLTWHGJOZJJA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=C3CN(COC3=C2C)CC4=CC=CC=C4OC

Origin of Product

United States

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